An In-depth Technical Guide to the Core Properties of 1,5,9-Triazacyclododecane
An In-depth Technical Guide to the Core Properties of 1,5,9-Triazacyclododecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,9-Triazacyclododecane, a macrocyclic amine, is a versatile ligand in coordination chemistry with significant applications in catalysis, materials science, and notably, in the burgeoning field of medicinal inorganic chemistry. Its 12-membered ring structure, containing three strategically positioned nitrogen atoms, allows for the formation of highly stable complexes with a variety of metal ions. This stability is paramount in the development of novel therapeutic and diagnostic agents, particularly in the realm of radiopharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of 1,5,9-Triazacyclododecane, including its physicochemical characteristics, coordination chemistry with various metal ions, and detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
1,5,9-Triazacyclododecane, often abbreviated as[1]aneN3, is a white to off-white solid at room temperature. Its core properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁N₃ | [2][3] |
| Molecular Weight | 171.29 g/mol | [3] |
| CAS Number | 294-80-4 | [2][3] |
| Melting Point | 36 °C | [3] |
| Boiling Point | 85-89 °C | [3] |
| Appearance | Colorless to yellow clear liquid or solid | [3][4] |
| Purity | ≥ 95% (GC) | [3] |
Coordination Chemistry
The defining characteristic of 1,5,9-Triazacyclododecane is its ability to act as a tridentate ligand, forming stable complexes with a wide range of metal ions. The thermodynamic stability of these complexes is a critical factor in their application, particularly in biological systems where the ligand must effectively sequester the metal ion to prevent its release.
Protonation Constants
The basicity of the nitrogen atoms in the macrocycle is described by its protonation constants (log Ka). These values are crucial for understanding the ligand's behavior in aqueous solutions at different pH values and for determining the stability of its metal complexes.
| Equilibrium | log K |
| L + H⁺ ⇌ LH⁺ | 10.8 |
| LH⁺ + H⁺ ⇌ LH₂²⁺ | 6.8 |
| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | < 2 |
Note: Values are approximate and can vary with experimental conditions such as temperature and ionic strength.
Stability Constants of Metal Complexes
The stability of the metal complexes is quantified by the formation constant (log K), which represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. Higher log K values indicate greater complex stability. While data for a comprehensive range of metal ions with the parent 1,5,9-triazacyclododecane is limited in publicly available literature, the following table presents known stability constants for some divalent metal ions. The development of derivatives of 1,5,9-triazacyclododecane is a common strategy to enhance the stability and tailor the properties of the resulting metal complexes for specific applications, such as with Gd(III) for MRI contrast agents and Ga(III) for PET imaging.[1][5]
| Metal Ion | log K |
| Cu²⁺ | 14.5 |
| Zn²⁺ | 8.4 |
| Ni²⁺ | 11.2 |
Note: These values are indicative and can be influenced by the experimental conditions.
Experimental Protocols
Synthesis of 1,5,9-Triazacyclododecane
Several synthetic routes to 1,5,9-Triazacyclododecane have been reported. One common method involves the cyclization of a linear triamine precursor. A representative protocol is outlined below.[6]
Materials:
-
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)
-
9-anthracenylmethyl chloride (or other appropriate starting material for derivatization if desired, otherwise a protecting group strategy is employed)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Amino-functionalized silica (B1680970) gel for chromatography
Procedure:
-
Formation of a Tricyclic Intermediate: TBD is converted to its tricyclic intermediate, 1,5,9-triazatricyclo[7.3.1.0⁵.¹³]tridecane, to control the reactivity of the nitrogen atoms.[6]
-
Hydrolysis: The tricyclic intermediate is then hydrolyzed to yield 1,5,9-Triazacyclododecane. This is typically achieved by refluxing with a solution of sodium hydroxide in a mixture of water and ethanol.[6] For example, a 0.75 mol/L NaOH solution in a 2:1 mixture of H₂O and EtOH can be used with prolonged reflux.[6]
-
Purification: The crude product is purified by column chromatography using amino-functionalized silica gel.[6]
Characterization of 1,5,9-Triazacyclododecane and its Complexes
NMR spectroscopy is a powerful tool for the structural characterization of 1,5,9-Triazacyclododecane and its metal complexes in solution.
¹H NMR of 1,5,9-Triazacyclododecane:
-
Typical Chemical Shifts: The proton NMR spectrum of the free ligand will show characteristic signals for the methylene (B1212753) protons of the macrocyclic ring.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are commonly used.
NMR Titration for Complexation Studies:
-
Procedure: A solution of the ligand is titrated with a solution of the metal salt of interest, and ¹H NMR spectra are recorded at each addition.
-
Analysis: Changes in the chemical shifts of the ligand's protons upon addition of the metal ion provide information about the coordination of the nitrogen atoms to the metal center. This technique can also be used to study the stoichiometry of the complex.[6]
Potentiometric titration is the standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[7][8][9]
Materials:
-
Calibrated pH meter and electrode
-
Constant temperature bath
-
Standardized acid and base solutions (e.g., HCl, NaOH or KOH)
-
Solution of the ligand of known concentration
-
Solution of the metal salt of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)
Procedure:
-
Calibration: The pH electrode is calibrated using standard buffer solutions.
-
Ligand Protonation: A solution containing the ligand and the inert salt is titrated with a standardized acid solution to determine the protonation constants. The pH is recorded after each addition of the acid.
-
Complex Formation: A solution containing the ligand, the metal salt, and the inert salt is titrated with a standardized base solution. The pH is recorded after each addition of the base.
-
Data Analysis: The titration data are analyzed using a suitable computer program (e.g., SUPERQUAD, HYPERQUAD) to calculate the protonation and stability constants.[7]
Single-crystal X-ray diffraction provides definitive structural information about the solid-state conformation of 1,5,9-Triazacyclododecane and the coordination geometry of its metal complexes.[10][11]
Procedure:
-
Crystallization: Single crystals of the compound or its metal complex are grown by slow evaporation of a suitable solvent, vapor diffusion, or other crystallization techniques.[12]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and the overall molecular geometry.
Applications in Drug Development
The ability of 1,5,9-Triazacyclododecane and its derivatives to form stable complexes with radiometals makes it a highly valuable platform for the development of radiopharmaceuticals for both diagnostic imaging and targeted therapy.[3][13][14]
Workflow for Radiopharmaceutical Development
The development of a radiopharmaceutical based on a 1,5,9-Triazacyclododecane chelator involves a multi-step process, as illustrated in the following workflow diagram.
Conclusion
1,5,9-Triazacyclododecane is a foundational macrocyclic ligand with well-characterized basic properties and a rich coordination chemistry. Its ability to form stable metal complexes has positioned it as a critical component in the development of advanced materials and, most notably, in the design of sophisticated diagnostic and therapeutic agents. The detailed understanding of its physicochemical properties and the robust experimental protocols for its synthesis and characterization, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile molecule in their scientific endeavors. Further research into the thermodynamic parameters of its complexation with a broader range of metal ions will undoubtedly continue to expand its applications in medicine and beyond.
References
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- 8. titration procedure based: Topics by Science.gov [science.gov]
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- 11. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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